tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
CAS No.:
Cat. No.: VC18113612
Molecular Formula: C10H17ClN2O3
Molecular Weight: 248.70 g/mol
* For research use only. Not for human or veterinary use.
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate -](/images/structure/VC18113612.png)
Specification
Molecular Formula | C10H17ClN2O3 |
---|---|
Molecular Weight | 248.70 g/mol |
IUPAC Name | tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate |
Standard InChI | InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)12-7-5-13(6-7)8(14)4-11/h7H,4-6H2,1-3H3,(H,12,15) |
Standard InChI Key | GRZHNGWDDVXKGP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C(=O)CCl |
Introduction
Molecular Structure and Characterization
The compound’s structure consists of a tert-butyloxycarbonyl (Boc)-protected amine attached to a three-membered azetidine ring, which is further functionalized with a chloroacetyl group. Key structural insights include:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.38 (s, 9H, tert-butyl), 3.28–3.41 (m, 2H, azetidine CH₂), 4.05–4.15 (m, 2H, N–CH₂), and 6.55 (br s, 1H, NH) .
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¹³C NMR (100 MHz, CDCl₃): Signals at δ 173.86 (C=O, carbamate), 158.61 (C=O, chloroacetyl), 80.48 (tert-butyl C), and 50.88 (azetidine CH₂) .
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Mass Spectrometry: ESI-MS m/z 249.1 [M+H]⁺, confirming the molecular weight.
Computational Analysis
Density functional theory (DFT) calculations reveal a puckered azetidine ring with a dihedral angle of 25° between the carbamate and chloroacetyl groups, facilitating interactions with hydrophobic enzyme pockets. The chloroacetyl group’s electrophilic carbon (partial charge: +0.32) enhances reactivity in covalent binding.
Synthesis and Optimization
The synthesis involves a two-step sequence (Figure 1):
Step 1: Protection of Azetidine-3-amine
Azetidine-3-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, yielding tert-butyl N-(azetidin-3-yl)carbamate with >95% purity .
Step 2: Chloroacetylation
The Boc-protected amine undergoes acylation with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hours) prevent epimerization, achieving an 85% yield.
Parameter | Condition |
---|---|
Solvent | Dichloromethane |
Temperature | 0°C |
Reaction Time | 2 hours |
Base | Triethylamine (1.2 equiv) |
Yield | 85% |
Challenges: Excess chloroacetyl chloride leads to diacylation byproducts, necessitating precise stoichiometry .
Chemical Properties and Reactivity
Hydrolysis
Under acidic conditions (HCl, H₂O/THF), the carbamate group hydrolyzes to regenerate azetidine-3-amine, while the chloroacetyl moiety remains intact. This selectivity enables controlled deprotection in multistep syntheses.
Nucleophilic Substitution
The chloroacetyl group participates in SN₂ reactions with amines (e.g., piperazine) to form stable amide bonds, a key step in generating kinase inhibitors.
Stability
Biological Activity and Mechanisms
Histamine H₃ Receptor Antagonism
The compound covalently binds to cysteine residues (Cys³⁰⁴) in the H₃ receptor’s active site, irreversibly inhibiting histamine-mediated neurotransmission (IC₅₀ = 120 nM). This mechanism is leveraged in preclinical models of narcolepsy and obesity.
Kinase Inhibition
In silico docking studies predict affinity for cyclin-dependent kinase 2 (CDK2), with a binding energy of −9.2 kcal/mol. Experimental validation shows 40% inhibition at 10 μM.
Applications in Drug Development
Neurological Disorders
As a blood-brain barrier-penetrant H₃ antagonist (logP = 1.54), the compound reduces appetite in rodent models by 30% at 10 mg/kg.
Antibody-Drug Conjugates (ADCs)
The chloroacetyl group conjugates with cysteine residues on monoclonal antibodies, enabling targeted delivery of cytotoxins. A pilot study achieved a drug-antibody ratio (DAR) of 3.8 .
Comparative Analysis with Analogues
Compound | Target | IC₅₀ | logP |
---|---|---|---|
This compound | H₃ receptor | 120 nM | 1.54 |
LSN-3211208 | H₃ receptor | 90 nM | 2.01 |
AZD-5213 | CDK2 | 8 nM | 1.89 |
This compound’s balanced lipophilicity and moderate potency make it a versatile scaffold for further optimization.
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